Pyridinium, 1-(2-aminoethyl)-
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Overview
Description
Pyridinium, 1-(2-aminoethyl)-: is a compound with the molecular formula C7H11N2 . It is a derivative of pyridine, where the nitrogen atom in the pyridine ring is bonded to a 2-aminoethyl group. This compound is known for its unique chemical properties and its applications in various fields, including chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Kröhnke Pyridine Synthesis: This method involves the reaction between α-pyridinium methyl ketone salts and α, β-unsaturated carbonyl compounds.
Condensation of 1,5-Dicarbonyl Compounds: This approach involves the condensation of 1,5-dicarbonyl compounds with ammonia or amines, followed by cyclization and oxidation to form the pyridine ring.
Industrial Production Methods: The industrial production of pyridinium compounds often involves the use of readily available starting materials and simple reaction conditions. For example, the preparation of α-pyridinium methyl ketone salts can be achieved by treating the corresponding bromomethyl ketone with pyridine .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Pyridinium compounds can undergo oxidation reactions to form various oxidized products.
Substitution: Pyridinium compounds can participate in substitution reactions, where the pyridinium ring acts as an electrophile.
Common Reagents and Conditions:
Oxidation: Concentrated nitric acid.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles in the presence of a base.
Major Products:
Oxidation Products: 2-pyridylmethylenecarbamic acid hydro-salts.
Reduction Products: Piperidines.
Substitution Products: Substituted pyridinium compounds.
Scientific Research Applications
Chemistry: Pyridinium compounds are used as intermediates in the synthesis of various organic compounds. They are also used as catalysts in certain chemical reactions .
Biology: In biological research, pyridinium compounds are used as probes to study enzyme mechanisms and as inhibitors of certain enzymes .
Medicine: Pyridinium compounds have shown potential as antimicrobial, anticancer, and antimalarial agents. They are also used as cholinesterase inhibitors in the treatment of certain neurological disorders .
Industry: In the industrial sector, pyridinium compounds are used in the production of materials such as ionic liquids and polymers .
Mechanism of Action
The mechanism of action of pyridinium compounds involves their interaction with specific molecular targets. For example, as cholinesterase inhibitors, pyridinium compounds bind to the active site of the enzyme acetylcholinesterase, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is crucial in the treatment of neurological disorders such as Alzheimer’s disease.
Comparison with Similar Compounds
Pyridine: A basic nitrogen-containing heterocycle with similar chemical properties.
Piperidine: The reduced form of pyridine, commonly used in organic synthesis.
Pyrimidine: Another nitrogen-containing heterocycle with applications in pharmaceuticals.
Uniqueness: Pyridinium, 1-(2-aminoethyl)-, is unique due to the presence of the 2-aminoethyl group, which imparts distinct chemical properties and reactivity. This compound’s ability to act as both an electrophile and a nucleophile makes it versatile in various chemical reactions .
Properties
CAS No. |
45705-57-5 |
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Molecular Formula |
C7H11N2+ |
Molecular Weight |
123.18 g/mol |
IUPAC Name |
2-pyridin-1-ium-1-ylethanamine |
InChI |
InChI=1S/C7H11N2/c8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2/q+1 |
InChI Key |
LETZPVMNOGITER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=[N+](C=C1)CCN |
Origin of Product |
United States |
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